molecular formula C20H35NO3S B2409369 5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide CAS No. 2415571-30-9

5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Cat. No.: B2409369
CAS No.: 2415571-30-9
M. Wt: 369.56
InChI Key: UROZOGOJABNVBF-UHFFFAOYSA-N
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Description

5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound with the molecular formula C20H35NO3S It is known for its unique structural features, which include a tert-butyl group, an ethoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the tert-butyl and ethoxy groups, followed by the formation of the sulfonamide linkage. Common synthetic routes may involve:

    Alkylation: Introduction of the tert-butyl group through alkylation reactions.

    Etherification: Formation of the ethoxy group via etherification reactions.

    Sulfonamide Formation: Reaction of the benzene derivative with sulfonamide reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Application of purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific sites on target molecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Tert-butyl-2-hydroxybenzaldehyde
  • N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
  • 2-Ethoxybenzenesulfonamide

Uniqueness

5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its tert-butyl and ethoxy groups provide steric hindrance and electronic effects, while the sulfonamide group offers potential for biological activity.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

5-tert-butyl-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO3S/c1-10-24-16-12-11-15(19(5,6)7)13-17(16)25(22,23)21-20(8,9)14-18(2,3)4/h11-13,21H,10,14H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROZOGOJABNVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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